molecular formula C17H16N2O5 B4408835 4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide

4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B4408835
M. Wt: 328.32 g/mol
InChI Key: NRVAEXXTGRGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMN082 and is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). In

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide involves its binding to the mGluR7 receptor. This results in the activation of a signaling pathway that leads to the modulation of neurotransmitter release. Specifically, the activation of mGluR7 has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter. This has been suggested to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression. It has also been shown to have antipsychotic-like effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide is its selectivity for the mGluR7 receptor. This allows for specific modulation of this receptor without affecting other receptors. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide. One area of research is in the development of more potent and selective agonists of mGluR7. Another area of research is in the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, there is a need for further research on the biochemical and physiological effects of this compound in different experimental settings.

Scientific Research Applications

4-(allyloxy)-N-(2-methoxy-5-nitrophenyl)benzamide has been found to have potential applications in various scientific research areas. One of the main areas of research is in the field of neuroscience, where it has been shown to modulate the activity of mGluR7. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-10-24-14-7-4-12(5-8-14)17(20)18-15-11-13(19(21)22)6-9-16(15)23-2/h3-9,11H,1,10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVAEXXTGRGSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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